molecular formula C6H5F3N2O B14344960 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL CAS No. 100991-20-6

2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL

Cat. No.: B14344960
CAS No.: 100991-20-6
M. Wt: 178.11 g/mol
InChI Key: KWHZMWNTCDKQOY-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL is an organic compound with the molecular formula C6H5F3N2O. It is a pyrimidine derivative that contains a trifluoroethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL typically involves the introduction of the trifluoroethyl group into a pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor reacts with a trifluoroethylating agent under basic conditions. For example, the reaction of 2-chloro-5-hydroxypyrimidine with 2,2,2-trifluoroethylamine in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

100991-20-6

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrimidin-5-ol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)1-5-10-2-4(12)3-11-5/h2-3,12H,1H2

InChI Key

KWHZMWNTCDKQOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC(F)(F)F)O

Origin of Product

United States

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